LY2109761

Catalog No.
S533950
CAS No.
700874-71-1
M.F
C26H27N5O2
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY2109761

CAS Number

700874-71-1

Product Name

LY2109761

IUPAC Name

4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C26H27N5O2/c1-2-9-27-22(4-1)26-25(24-5-3-11-31(24)29-26)21-8-10-28-23-18-19(6-7-20(21)23)33-17-14-30-12-15-32-16-13-30/h1-2,4,6-10,18H,3,5,11-17H2

InChI Key

IHLVSLOZUHKNMQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LY2109761; LY 2109761; LY-2109761

Canonical SMILES

C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6

The exact mass of the compound 4-(2-((4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethyl)morpholine is 441.21648 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY2109761 is a highly potent, orally bioavailable small-molecule inhibitor that selectively targets both transforming growth factor-beta (TGF-β) receptor type I (ALK5) and type II kinases. With established Ki values of 38 nM for TβRI and 300 nM for TβRII, it effectively suppresses canonical Smad2/3 phosphorylation as well as non-canonical signaling pathways [1]. Unlike first-generation, strictly in vitro tool compounds, LY2109761 exhibits high metabolic stability and favorable pharmacokinetic properties, making it a benchmark material for long-term in vivo studies [2]. Its robust solubility profile and compatibility with standard in vivo formulation vehicles (such as PEG300 and Tween 80) ensure reproducible dosing in complex preclinical workflows, particularly in oncology, stromal normalization, and fibrotic disease models .

Substituting LY2109761 with a strictly selective TβRI (ALK5) inhibitor, such as SB431542 or galunisertib, introduces significant risks in advanced preclinical models. Selective TβRI blockade leaves the TβRII kinase domain active, which can trigger compensatory non-canonical signaling pathways that maintain tumor cell migration or stromal activation[1]. Furthermore, common in vitro benchmarks like SB431542 suffer from poor metabolic stability and rapid clearance, rendering them unsuitable for sustained systemic dosing in murine models without complex continuous infusion setups [2]. For procurement teams supporting translational oncology or radiosensitization studies, procuring the dual-targeting, orally active LY2109761 ensures complete pathway shutdown and reliable in vivo pharmacokinetics that generic single-target analogs cannot provide[3].

Comprehensive Pathway Shutdown via Dual TβRI/II Inhibition

LY2109761 provides potent dual inhibition of both TβRI (Ki = 38 nM) and TβRII (Ki = 300 nM), completely suppressing TGF-β-induced Smad2 phosphorylation[1]. In contrast, standard laboratory comparators like SB431542 (IC50 = 94 nM for ALK5) selectively target TβRI, leaving TβRII active and potentially allowing non-canonical pathway escape .

Evidence DimensionReceptor Kinase Inhibition (Ki/IC50)
Target Compound DataLY2109761: TβRI Ki = 38 nM, TβRII Ki = 300 nM
Comparator Or BaselineSB431542: TβRI IC50 = 94 nM, TβRII = No significant inhibition
Quantified DifferenceLY2109761 achieves dual blockade, preventing TβRII-mediated compensatory signaling.
ConditionsCell-free enzymatic kinase assay

Essential for researchers requiring complete suppression of the TGF-β axis in complex microenvironments where single-receptor blockade is insufficient.

Superior Metabolic Stability for Systemic In Vivo Dosing

Unlike early-generation inhibitors that require frequent intraperitoneal injections due to rapid clearance, LY2109761 is specifically optimized for oral bioavailability and long-term metabolic stability [1]. While compounds like SB431542 are primarily restricted to in vitro use due to highly rapid elimination, LY2109761 maintains sustained plasma concentrations sufficient to suppress tumor growth and metastasis in orthotopic murine models over multi-week dosing schedules [2].

Evidence DimensionIn Vivo Dosing Suitability
Target Compound DataLY2109761: Orally bioavailable, metabolically stable for long-term in vivo efficacy
Comparator Or BaselineSB431542: Rapid clearance, primarily limited to in vitro applications
Quantified DifferenceLY2109761 eliminates the need for complex continuous infusion or frequent IP injections.
ConditionsMurine orthotopic and xenograft models

Reduces animal handling stress and ensures consistent drug exposure in translational in vivo studies.

Robust Solubility for Standardized Preclinical Formulations

LY2109761 demonstrates highly favorable processability for laboratory workflows, achieving solubility of up to 20 mM (8.83 mg/mL) in DMSO with gentle warming . For in vivo applications, it is fully compatible with standard vehicle formulations, such as a mixture of DMSO, PEG300, Tween 80, and water, or corn oil suspensions . This predictable solubility profile ensures that stock solutions and animal doses can be prepared reproducibly without precipitation issues.

Evidence DimensionMaximum Solubility and Vehicle Compatibility
Target Compound DataLY2109761: Up to 20 mM in DMSO; compatible with PEG300/Tween 80 in vivo vehicles
Comparator Or BaselineBaseline poorly soluble kinase inhibitors
Quantified DifferenceEnsures stable, precipitation-free formulations for both in vitro and in vivo dosing.
ConditionsStandard laboratory formulation protocols at 25°C

Guarantees reliable, reproducible dosing and minimizes wasted material during formulation scale-up.

Validated Supra-Additive Efficacy in Combination Workflows

LY2109761 is a benchmark compound for combination therapy research. In orthotopic glioblastoma models, the combination of LY2109761 with fractionated radiotherapy produced a supra-additive tumor growth delay and significantly prolonged survival compared to radiation alone [1]. Similarly, in pancreatic cancer models, combining LY2109761 with gemcitabine completely suppressed spontaneous abdominal metastases, a result not achievable with single-agent chemotherapy[2].

Evidence DimensionTumor Growth Delay and Metastasis Suppression
Target Compound DataLY2109761 + Radiation/Chemotherapy: Supra-additive survival extension and metastasis blockade
Comparator Or BaselineRadiation or Chemotherapy alone: Limited survival extension, persistent metastasis
Quantified DifferenceLY2109761 effectively reverses therapy-induced TGF-β upregulation, sensitizing tumors to standard treatments.
ConditionsOrthotopic glioblastoma and metastatic pancreatic cancer murine models

Makes LY2109761 the definitive choice for procurement teams sourcing inhibitors for translational combination therapy studies.

Orthotopic and Xenograft Oncology Models

Due to its oral bioavailability and high metabolic stability, LY2109761 is the optimal choice for long-term in vivo studies targeting the TGF-β axis. It is heavily utilized in murine models of pancreatic cancer, hepatocellular carcinoma, and glioblastoma to evaluate tumor growth, migration, and the suppression of spontaneous metastases [1].

Radiosensitization and Chemoresistance Reversal Assays

LY2109761 is highly effective in experimental setups designed to overcome therapy resistance. By blocking both TβRI and TβRII, it prevents the compensatory TGF-β signaling often triggered by radiation or cytotoxic drugs (like gemcitabine), making it a critical reagent for evaluating supra-additive combination therapies [2].

Stromal Normalization and Fibrosis Research

In studies focusing on the tumor microenvironment, LY2109761 is used to inhibit the activation of pancreatic stellate cells (PSCs) and reduce extracellular matrix deposition (e.g., type I collagen). Its dual-inhibition mechanism ensures robust suppression of the fibrotic stroma, facilitating enhanced penetration of co-administered nanotherapeutics or chemotherapies [3].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Exact Mass

441.21647512 Da

Monoisotopic Mass

441.21647512 Da

Heavy Atom Count

33

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DV3HD37UBK

Wikipedia

LY-2109761

Dates

Last modified: 08-15-2023
1: Flechsig P, Dadrich M, Bickelhaupt S, Jenne J, Hauser K, Timke C, Peschke P, Hahn EW, Grone HJ, Yingling JM, Lahn MM, Wirkner U, Huber PE. LY2109761 attenuates radiation-induced pulmonary murine fibrosis via reversal of TGF-beta and BMP associated proinflammatory and proangiogenic signals. Clin Cancer Res. 2012 Apr 30. [Epub ahead of print] PubMed PMID: 22547771.
2: Wan X, Li ZG, Yingling JM, Yang J, Starbuck MW, Ravoori MK, Kundra V, Vazquez E, Navone NM. Effect of transforming growth factor beta (TGF-β) receptor I kinase inhibitor on prostate cancer bone growth. Bone. 2012 Mar;50(3):695-703. Epub 2011 Dec 7. PubMed PMID: 22173053; PubMed Central PMCID: PMC3278589.
3: Bouquet F, Pal A, Pilones KA, Demaria S, Hann B, Akhurst RJ, Babb JS, Lonning SM, DeWyngaert JK, Formenti SC, Barcellos-Hoff MH. TGFβ1 inhibition increases the radiosensitivity of breast cancer cells in vitro and promotes tumor control by radiation in vivo. Clin Cancer Res. 2011 Nov 1;17(21):6754-65. Epub 2011 Oct 25. PubMed PMID: 22028490.
4: Zhang M, Kleber S, Röhrich M, Timke C, Han N, Tuettenberg J, Martin-Villalba A, Debus J, Peschke P, Wirkner U, Lahn M, Huber PE. Blockade of TGF-β signaling by the TGFβR-I kinase inhibitor LY2109761 enhances radiation response and prolongs survival in glioblastoma. Cancer Res. 2011 Dec 1;71(23):7155-67. Epub 2011 Oct 17. PubMed PMID: 22006998.
5: Zhang M, Herion TW, Timke C, Han N, Hauser K, Weber KJ, Peschke P, Wirkner U, Lahn M, Huber PE. Trimodal glioblastoma treatment consisting of concurrent radiotherapy, temozolomide, and the novel TGF-β receptor I kinase inhibitor LY2109761. Neoplasia. 2011 Jun;13(6):537-49. PubMed PMID: 21677877; PubMed Central PMCID: PMC3114247.
6: Connolly EC, Saunier EF, Quigley D, Luu MT, De Sapio A, Hann B, Yingling JM, Akhurst RJ. Outgrowth of drug-resistant carcinomas expressing markers of tumor aggression after long-term TβRI/II kinase inhibition with LY2109761. Cancer Res. 2011 Mar 15;71(6):2339-49. Epub 2011 Jan 31. PubMed PMID: 21282335; PubMed Central PMCID: PMC3059399.
7: Fransvea E, Mazzocca A, Santamato A, Azzariti A, Antonaci S, Giannelli G. Kinase activation profile associated with TGF-β-dependent migration of HCC cells: a preclinical study. Cancer Chemother Pharmacol. 2011 Jul;68(1):79-86. Epub 2010 Sep 16. PubMed PMID: 20844878.
8: Bauer JA, Ye F, Marshall CB, Lehmann BD, Pendleton CS, Shyr Y, Arteaga CL, Pietenpol JA. RNA interference (RNAi) screening approach identifies agents that enhance paclitaxel activity in breast cancer cells. Breast Cancer Res. 2010;12(3):R41. Epub 2010 Jun 24. PubMed PMID: 20576088; PubMed Central PMCID: PMC2917036.
9: Ganapathy V, Ge R, Grazioli A, Xie W, Banach-Petrosky W, Kang Y, Lonning S, McPherson J, Yingling JM, Biswas S, Mundy GR, Reiss M. Targeting the Transforming Growth Factor-beta pathway inhibits human basal-like breast cancer metastasis. Mol Cancer. 2010 May 26;9:122. PubMed PMID: 20504320; PubMed Central PMCID: PMC2890606.
10: Wang SE, Yu Y, Criswell TL, Debusk LM, Lin PC, Zent R, Johnson DH, Ren X, Arteaga CL. Oncogenic mutations regulate tumor microenvironment through induction of growth factors and angiogenic mediators. Oncogene. 2010 Jun 10;29(23):3335-48. Epub 2010 Apr 12. PubMed PMID: 20383197; PubMed Central PMCID: PMC2883631.
11: Classen S, Muth C, Debey-Pascher S, Eggle D, Beyer M, Mallmann MR, Rudlowski C, Zander T, Pölcher M, Kuhn W, Lahn M, Schultze JL, Staratschek-Jox A. Application of T cell-based transcriptomics to identify three candidate biomarkers for monitoring anti-TGFbetaR therapy. Pharmacogenet Genomics. 2010 Mar;20(3):147-56. PubMed PMID: 20084050.
12: Zhang B, Halder SK, Kashikar ND, Cho YJ, Datta A, Gorden DL, Datta PK. Antimetastatic role of Smad4 signaling in colorectal cancer. Gastroenterology. 2010 Mar;138(3):969-80.e1-3. Epub 2009 Nov 10. PubMed PMID: 19909744; PubMed Central PMCID: PMC2831103.
13: Mazzocca A, Fransvea E, Dituri F, Lupo L, Antonaci S, Giannelli G. Down-regulation of connective tissue growth factor by inhibition of transforming growth factor beta blocks the tumor-stroma cross-talk and tumor progression in hepatocellular carcinoma. Hepatology. 2010 Feb;51(2):523-34. PubMed PMID: 19821534.
14: Mazzocca A, Fransvea E, Lavezzari G, Antonaci S, Giannelli G. Inhibition of transforming growth factor beta receptor I kinase blocks hepatocellular carcinoma growth through neo-angiogenesis regulation. Hepatology. 2009 Oct;50(4):1140-51. PubMed PMID: 19711426.
15: Zhang B, Halder SK, Zhang S, Datta PK. Targeting transforming growth factor-beta signaling in liver metastasis of colon cancer. Cancer Lett. 2009 May 8;277(1):114-20. Epub 2009 Jan 14. PubMed PMID: 19147275; PubMed Central PMCID: PMC2776056.
16: Fransvea E, Mazzocca A, Antonaci S, Giannelli G. Targeting transforming growth factor (TGF)-betaRI inhibits activation of beta1 integrin and blocks vascular invasion in hepatocellular carcinoma. Hepatology. 2009 Mar;49(3):839-50. PubMed PMID: 19115199.
17: Xu Y, Tabe Y, Jin L, Watt J, McQueen T, Ohsaka A, Andreeff M, Konopleva M. TGF-beta receptor kinase inhibitor LY2109761 reverses the anti-apoptotic effects of TGF-beta1 in myelo-monocytic leukaemic cells co-cultured with stromal cells. Br J Haematol. 2008 Jun;142(2):192-201. Epub 2008 May 19. PubMed PMID: 18492113.
18: Melisi D, Ishiyama S, Sclabas GM, Fleming JB, Xia Q, Tortora G, Abbruzzese JL, Chiao PJ. LY2109761, a novel transforming growth factor beta receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis. Mol Cancer Ther. 2008 Apr;7(4):829-40. PubMed PMID: 18413796; PubMed Central PMCID: PMC3088432.
19: Fransvea E, Angelotti U, Antonaci S, Giannelli G. Blocking transforming growth factor-beta up-regulates E-cadherin and reduces migration and invasion of hepatocellular carcinoma cells. Hepatology. 2008 May;47(5):1557-66. PubMed PMID: 18318443.
20: Li HY, McMillen WT, Heap CR, McCann DJ, Yan L, Campbell RM, Mundla SR, King CH, Dierks EA, Anderson BD, Britt KS, Huss KL, Voss MD, Wang Y, Clawson DK, Yingling JM, Sawyer JS. Optimization of a dihydropyrrolopyrazole series of transforming growth factor-beta type I receptor kinase domain inhibitors: discovery of an orally bioavailable transforming growth factor-beta receptor type I inhibitor as antitumor agent. J Med Chem. 2008 Apr 10;51(7):2302-6. Epub 2008 Mar 4. PubMed PMID: 18314943.
21: Lacher MD, Tiirikainen MI, Saunier EF, Christian C, Anders M, Oft M, Balmain A, Akhurst RJ, Korn WM. Transforming growth factor-beta receptor inhibition enhances adenoviral infectability of carcinoma cells via up-regulation of Coxsackie and Adenovirus Receptor in conjunction with reversal of epithelial-mesenchymal transition. Cancer Res. 2006 Feb 1;66(3):1648-57. PubMed PMID: 16452224.

Explore Compound Types